molecular formula C14H19NO3 B11014995 (2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide

(2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide

Cat. No.: B11014995
M. Wt: 249.30 g/mol
InChI Key: JUMPWDMRJLWSIL-SOFGYWHQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide typically involves the reaction of 3,4-dimethoxybenzaldehyde with isopropylamine and an appropriate acylating agent under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the temperature is maintained between 0°C to 25°C to ensure optimal yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

(2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate signaling pathways involved in inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(3,4-dimethoxyphenyl)-N-isopropyl-2-propenamide is unique due to its specific substitution pattern and the presence of both methoxy and isopropyl groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities compared to other similar compounds .

Properties

Molecular Formula

C14H19NO3

Molecular Weight

249.30 g/mol

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-propan-2-ylprop-2-enamide

InChI

InChI=1S/C14H19NO3/c1-10(2)15-14(16)8-6-11-5-7-12(17-3)13(9-11)18-4/h5-10H,1-4H3,(H,15,16)/b8-6+

InChI Key

JUMPWDMRJLWSIL-SOFGYWHQSA-N

Isomeric SMILES

CC(C)NC(=O)/C=C/C1=CC(=C(C=C1)OC)OC

Canonical SMILES

CC(C)NC(=O)C=CC1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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